molecular formula C15H15BrN2O4 B3702607 5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B3702607
M. Wt: 367.19 g/mol
InChI Key: XOIQIOYWXZYFIA-UHFFFAOYSA-N
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Description

5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the bromination of an aromatic precursor. The brominated intermediate is then subjected to a series of reactions, including alkylation with 2-methylpropoxy groups and subsequent condensation with diazinane trione derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • 5-[(3-Bromo-4-ethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

Compared to similar compounds, 5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of the 2-methylpropoxy group. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[[3-bromo-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4/c1-8(2)7-22-12-4-3-9(6-11(12)16)5-10-13(19)17-15(21)18-14(10)20/h3-6,8H,7H2,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIQIOYWXZYFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
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5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
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5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
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5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
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5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

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